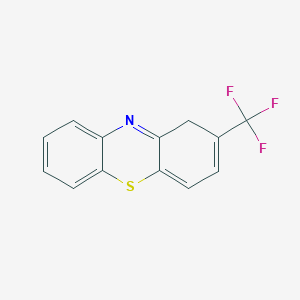
2-(Trifluoromethyl)-1H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-phenothiazine is an organic compound that belongs to the phenothiazine class, characterized by the presence of a trifluoromethyl group attached to the phenothiazine core. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl trimethylsilane under specific reaction conditions .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-phenothiazine may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include trifluoromethylated sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1H-phenothiazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness: 2-(Trifluoromethyl)-1H-phenothiazine is unique due to its phenothiazine core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in various fields .
Propriétés
Numéro CAS |
105995-59-3 |
|---|---|
Formule moléculaire |
C13H8F3NS |
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-phenothiazine |
InChI |
InChI=1S/C13H8F3NS/c14-13(15,16)8-5-6-12-10(7-8)17-9-3-1-2-4-11(9)18-12/h1-6H,7H2 |
Clé InChI |
ZUPBRAFYYASUAC-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC=C2C1=NC3=CC=CC=C3S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



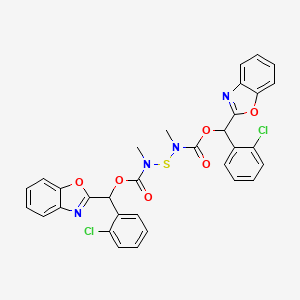

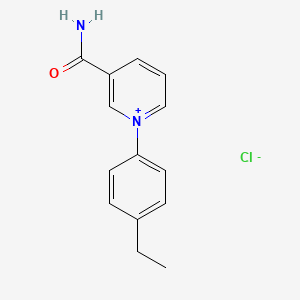
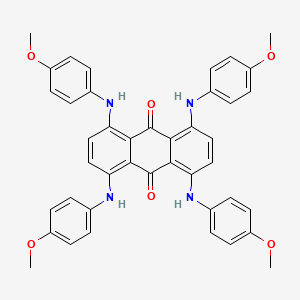
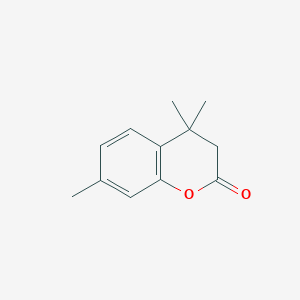
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
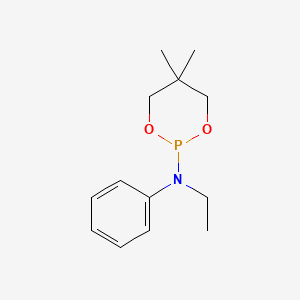
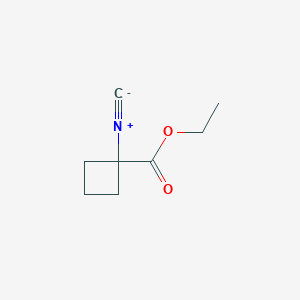
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
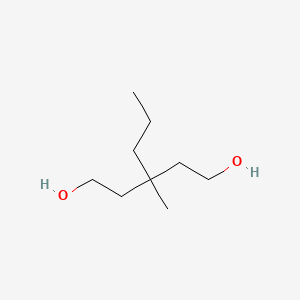
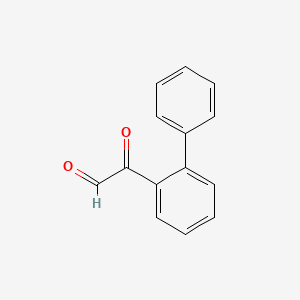
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)
